

4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-nitropyridine

Cat. No.: B021940

[Get Quote](#)

Synthesis of 4-Chloro-3-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine, a crucial transformation in the production of various pharmaceutical intermediates. This document details the chemical and physical properties of the compounds involved, outlines various experimental protocols, and presents a comparative analysis of different synthetic methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, 4-hydroxy-3-nitropyridine, and the product, **4-chloro-3-nitropyridine**, is presented below for easy reference.

Property	4-Hydroxy-3-nitropyridine	4-Chloro-3-nitropyridine
CAS Number	5435-54-1	13091-23-1 ^[1]
Molecular Formula	C ₅ H ₄ N ₂ O ₃ ^[2]	C ₅ H ₃ ClN ₂ O ₂ ^[1]
Molecular Weight	140.10 g/mol ^[2]	158.54 g/mol ^[1]
Appearance	Yellow crystalline solid/powder ^{[3][4]}	Pale yellow to yellow crystalline solid ^[5]
Melting Point	285 °C (dec.)	35-50 °C
Boiling Point	199 °C (lit.) ^[3]	95 °C (5 Torr)
Solubility	Soluble in water ^[3]	Insoluble in water

Synthesis Methodologies: A Comparative Overview

The conversion of 4-hydroxy-3-nitropyridine to **4-chloro-3-nitropyridine** is typically achieved through chlorination using various reagents. The choice of chlorinating agent significantly impacts the reaction conditions and yield. Below is a comparative summary of the most common methods.

Chlorinating Agent(s)	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Reference
Phosphorus Trichloride (PCl ₃)	Toluene	110 (Reflux)	16	99	ChemicalBook
Phosphorus Oxychloride (POCl ₃)	Toluene	110 (Reflux)	16	99	Echemi[1]
POCl ₃ / PCl ₅	Neat (POCl ₃)	Reflux	3	High (not specified)	Echemi
Phosphorus Pentachloride (PCl ₅) / POCl ₃	Neat (POCl ₃)	130-140	4	45	Echemi

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of **4-chloro-3-nitropyridine** using different chlorinating agents.

Method 1: Chlorination using Phosphorus Trichloride in Toluene

This protocol offers a high-yield synthesis of the target compound.

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser, suspend 3-nitro-4-pyridinol (20 g, 143 mmol) in toluene (300 mL).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add phosphorus trichloride (65.7 g, 429 mmol) to the cooled suspension.

- Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 110 °C).
- Maintain the reflux for 16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC).
- After completion, cool the mixture to room temperature.
- Remove the solvent by rotary evaporation under reduced pressure.
- Carefully pour the residue into ice water.
- Adjust the pH of the aqueous solution to 10 with potassium carbonate (K₂CO₃).
- Extract the aqueous phase with ethyl acetate.
- Wash the combined organic phases sequentially with water (twice) and brine (once).
- Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain **4-chloro-3-nitropyridine**.

Reported Yield: 99%^[6]

Method 2: Chlorination using Phosphorus Oxychloride

This method provides an alternative high-yield route to the desired product.

Procedure:

- To a suspension of 3-nitro-4-pyridinol (20g, 143mmol) in toluene (300ml), add phosphorous oxychloride (65.7g, 429mmol) at 0 °C.^[1]
- Warm the resulting mixture to room temperature, then heat to reflux (110 °C) for 16 hours.^[1]
- After cooling to room temperature, remove the solvent in vacuo.^[1]
- Pour the residue onto ice and basify with K₂CO₃ to a pH of 10.^[1]
- Extract the mixture with ethyl acetate.^[1]

- Wash the organic phase twice with water, followed by once with brine.[1]
- Concentrate the organic phase to yield a brown oil which solidifies on standing.[1]

Reported Yield: 99%[1]

Method 3: Chlorination using Phosphorus Pentachloride and Phosphorus Oxychloride

This procedure utilizes a mixture of chlorinating agents.

Procedure:

- To a mechanically stirred mixture of phosphorus pentachloride (16.32 g, 78.6 mmol) and phosphorus oxychloride (16.2 mL), add 4-hydroxy-3-nitropyridine (10.0 g, 71.4 mmol) portionwise at 55-60° C.
- After the addition is complete, raise the temperature to 130-140° C for 4 hours.
- Cool the reaction to room temperature and remove the excess phosphorus oxychloride.
- Cautiously treat the residue with ice/water.
- Make the solution basic with sodium carbonate and extract with ether.
- Dry, filter, and concentrate the combined extracts to yield **4-chloro-3-nitropyridine** as a pale yellow solid.

Reported Yield: 45%

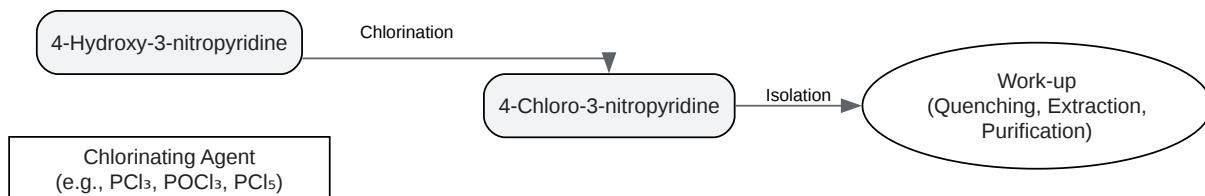
Characterization Data

Spectroscopic data is crucial for the confirmation of the synthesized product's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Nucleus	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)	Solvent
4-Hydroxy-3-nitropyridine	^1H	δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H)[7]	DMSO
4-Chloro-3-nitropyridine	^1H	No specific data found in search results.	-
4-Hydroxy-3-nitropyridine	^{13}C	No specific data found in search results.	-
4-Chloro-3-nitropyridine	^{13}C	No specific data found in search results.	-

Note: While specific NMR data for **4-chloro-3-nitropyridine** was not explicitly found, related structures have been characterized, and the expected shifts can be inferred.

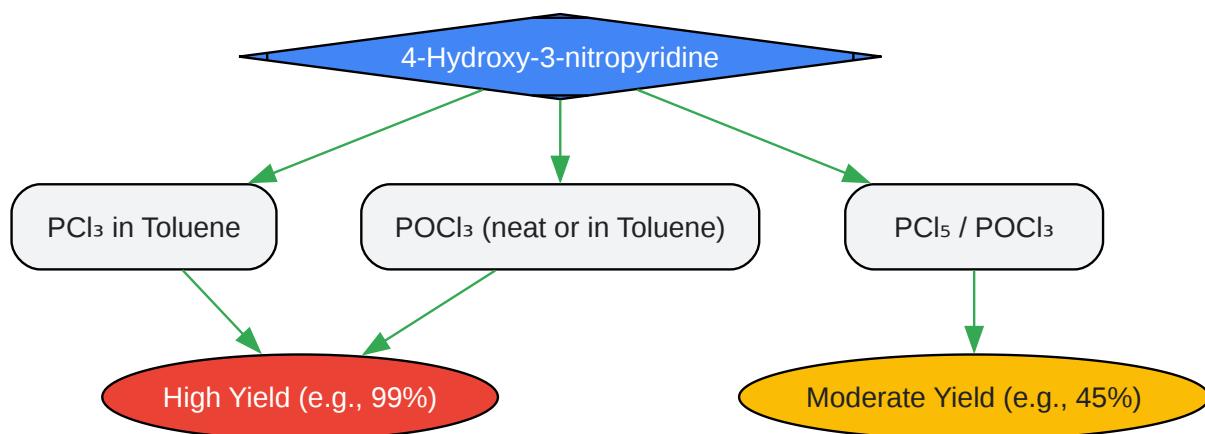

Infrared (IR) Spectroscopy

- 4-Hydroxy-3-nitropyridine: An IR spectrum is available, which would show characteristic peaks for the hydroxyl (O-H), nitro (N-O), and pyridine ring vibrations.[8]
- 4-Chloro-3-nitropyridine:** The IR spectrum is expected to show the disappearance of the broad O-H stretch and the appearance of a C-Cl stretching vibration, in addition to the characteristic nitro group and pyridine ring absorptions.

Reaction Workflow and Logic

The synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine is a nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. The use of phosphorus-based chlorinating agents is standard for this type of transformation on heteroaromatic rings.

Diagram of the Synthetic Pathway



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the chlorination of 4-hydroxy-3-nitropyridine.

Logical Relationship of Reagents

The choice of chlorinating agent and reaction conditions are interdependent and influence the outcome of the synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship between chlorinating agent and reaction yield.

Conclusion

The synthesis of **4-chloro-3-nitropyridine** from 4-hydroxy-3-nitropyridine is a well-established and efficient process. The use of phosphorus trichloride or phosphorus oxychloride in toluene appears to provide the highest yields. Careful control of reaction conditions and a thorough work-up procedure are essential for obtaining a pure product. This guide provides researchers

and drug development professionals with the necessary information to select and perform the most suitable synthetic route for their specific needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 2735781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Hydroxy-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Chloro-3-nitropyridine | 13091-23-1 [chemicalbook.com]
- 7. 4-Hydroxy-3-nitropyridine | 5435-54-1 [chemicalbook.com]
- 8. 4-Hydroxy-3-nitropyridine(5435-54-1)IR [m.chemicalbook.com]
- To cite this document: BenchChem. [4-Chloro-3-nitropyridine synthesis from 4-hydroxy-3-nitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021940#4-chloro-3-nitropyridine-synthesis-from-4-hydroxy-3-nitropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com